N-(2-bromophenyl)-4-chloro-3-nitrobenzamide
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(2-bromophenyl)-4-chloro-3-nitrobenzamide”, there are related compounds that have been synthesized. For instance, a variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Molecular Structure Analysis
The molecular structure of a compound similar to “this compound”, namely “N-(4-Bromo-phenyl)-2-chloro-benzamide”, has been reported. It has a molecular weight of 310.574 and its IUPAC Standard InChIKey is KQUDDBZEDXTSPT-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Characterization
Synthetic Methods and Crystal Structures
Studies have focused on synthesizing and characterizing related benzamide derivatives, providing insights into their crystal structures and spectroscopic properties. For example, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide demonstrated the compound's structure-property relationships and antitumor activity, showcasing the importance of precise synthetic techniques in developing potential therapeutic agents (He et al., 2014).
Spectroscopic Analysis and Theoretical Calculations
Vibrational Spectroscopy and DFT Calculations
Comparative vibrational spectroscopic analysis, alongside Density Functional Theory (DFT) calculations, has been performed on N-(4-Bromophenyl)-4-nitrobenzamide. This work highlighted the compound's potential for electro-optical applications and provided a detailed understanding of its reactive nature, emphasizing the role of theoretical and experimental spectroscopy in evaluating the properties of complex organic compounds (Dwivedi & Kumar, 2019).
Biological Activity
Antitumor and Antibacterial Activities
The evaluation of related compounds has shown promising biological activities, including antitumor and antibacterial effects. For instance, certain benzamide derivatives have been compared with standard drugs, revealing their potential in medical applications. The synthesis and characterization of these compounds provide a foundation for further exploration of their therapeutic benefits and mechanisms of action (Al‐Sehemi et al., 2017).
Corrosion Inhibition
Corrosion Inhibition Studies
N-Phenyl-benzamide derivatives, including those with nitro substituents, have been explored for their corrosion inhibition properties on mild steel in acidic conditions. These studies not only underscore the chemical versatility of benzamide derivatives but also their potential application in industrial corrosion protection (Mishra et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
It’s known that compounds of this nature can participate in palladium-catalyzed heck/suzuki cascade reactions . The success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
Biochemical Pathways
It’s known that compounds of this nature can participate in heck/suzuki cascade reactions , which are key in the formation of carbon-carbon bonds and are crucial in organic synthesis.
Action Environment
It’s known that the success of heck/suzuki cascade reactions, in which compounds of this nature can participate, is influenced by the presence of endo-5-norbornene-2,3-dimethanol .
Properties
IUPAC Name |
N-(2-bromophenyl)-4-chloro-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-9-3-1-2-4-11(9)16-13(18)8-5-6-10(15)12(7-8)17(19)20/h1-7H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKNULDICXHHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362414 | |
Record name | N-(2-bromophenyl)-4-chloro-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349619-73-4 | |
Record name | N-(2-bromophenyl)-4-chloro-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.